5-Bromo-6-chloro-4-iodonicotinic acid
Description
5-Bromo-6-chloro-4-iodonicotinic acid is a trihalogenated derivative of nicotinic acid, featuring bromine (Br), chlorine (Cl), and iodine (I) substituents at positions 5, 6, and 4 of the pyridine ring, respectively. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for heterocyclic compounds and agrochemical intermediates. Its synthesis involves halogenation reactions under controlled conditions, as demonstrated by the use of n-butyllithium and iodine in anhydrous tetrahydrofuran (THF) at low temperatures .
Properties
Molecular Formula |
C6H2BrClINO2 |
|---|---|
Molecular Weight |
362.35 g/mol |
IUPAC Name |
5-bromo-6-chloro-4-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2BrClINO2/c7-3-4(9)2(6(11)12)1-10-5(3)8/h1H,(H,11,12) |
InChI Key |
HHRUXHNVVZDJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)I)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-bromo-6-chloro-4-iodonicotinic acid with structurally related halogenated nicotinic acid derivatives:
*Calculated based on molecular formula.
Key Observations :
- Halogen Effects : The iodine atom in this compound increases molecular weight and polarizability compared to its dihalogenated analogs. Iodine’s larger atomic radius also enhances leaving-group ability in nucleophilic substitution reactions, making this compound more reactive than bromo- or chloro-only derivatives .
- Positional Isomerism : Compounds like 5-bromo-2-chloronicotinic acid (CAS 29241-65-4, similarity 0.82) and 4-bromo-6-chloronicotinic acid (CAS 1256834-13-5, similarity 0.79) exhibit distinct reactivity due to halogen positioning. For example, 5-bromo-2-chloro derivatives are more prone to electrophilic aromatic substitution at the para position relative to the carboxylic acid group .
- Fluorinated Analogs : 5-Fluoro-6-bromonicotinic acid () demonstrates reduced molecular weight and increased electronegativity, which may improve bioavailability in drug design compared to heavier halogenated analogs.
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